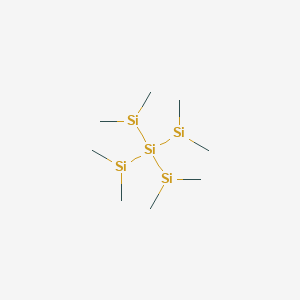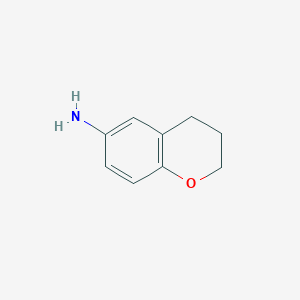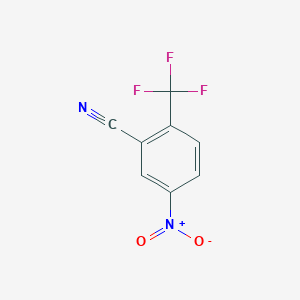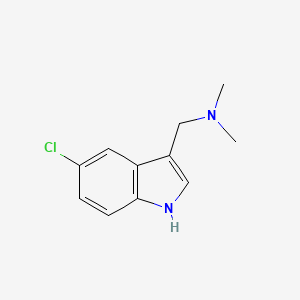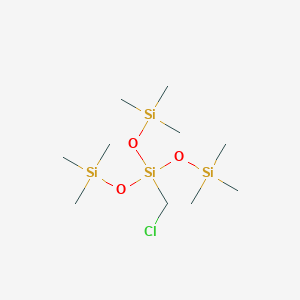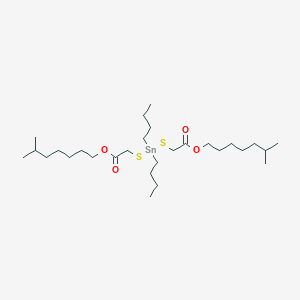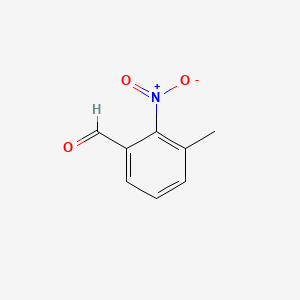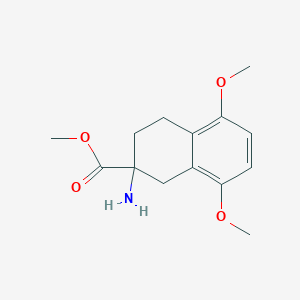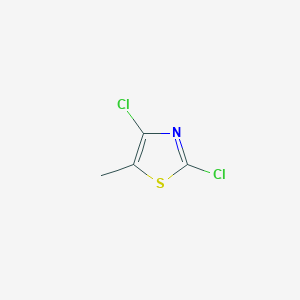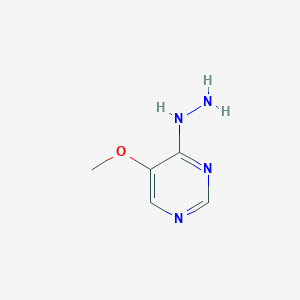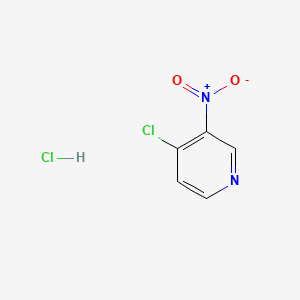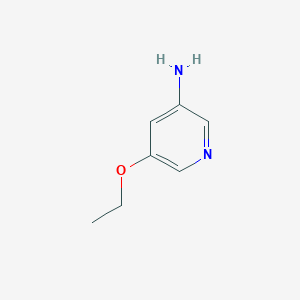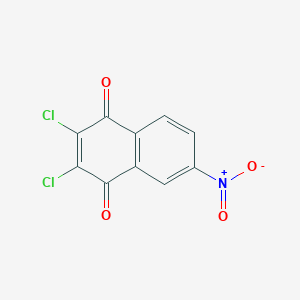
2,3-Dichloro-6-nitronaphthalene-1,4-dione
Übersicht
Beschreibung
2,3-Dichloro-6-nitronaphthalene-1,4-dione is a special naphthoquinone with four electrophilic sites . It is useful for applications in organic synthesis and preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .
Synthesis Analysis
The synthesis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione involves several steps. One method involves the use of nitric acid and sulfuric acid at 80℃ . The resulting solid is then recrystallized from hot ethyl acetate to remove impurities . Other methods involve the use of iodine and chlorine in acetic acid , or sodium azide in N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-6-nitronaphthalene-1,4-dione is C10H3Cl2NO4 . It has a molecular weight of 272.04 g/mol .Chemical Reactions Analysis
2,3-Dichloro-6-nitronaphthalene-1,4-dione can undergo various chemical reactions. For instance, it can react with nitric acid and sulfuric acid at 80℃ . It can also react with iodine and chlorine in acetic acid , or with sodium azide in N,N-dimethyl-formamide .Wissenschaftliche Forschungsanwendungen
“2,3-Dichloro-6-nitronaphthalene-1,4-dione” is a type of quinone, specifically a naphthoquinone . Quinones like this are often used in scientific research due to their high reduction potential and ability to mediate hydride transfer reactions . They have three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
One specific application of quinones like “2,3-Dichloro-6-nitronaphthalene-1,4-dione” is in the field of organic synthesis . They are used as stoichiometric oxidants in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . They can also be used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals .
Another application is in the synthesis of new compounds. For example, the 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, named PPE8, was synthesized by nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N,N-dimethylenediamine . The biological studies indicate that PPE8 could be a potential therapeutic agent in the treatment of angiogenesis-related conditions .
-
Oxidant in Organic Synthesis
- Field: Organic Chemistry
- Application: “2,3-Dichloro-6-nitronaphthalene-1,4-dione” can be used as a versatile and easily recyclable oxidant in organic synthesis . It can mediate hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Method: It is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It can also be used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals .
- Results: The use of this compound in organic synthesis can lead to the generation of valuable natural products and organic compounds .
-
Synthesis of Antibacterial and Antifungal Compounds
- Field: Medicinal Chemistry
- Application: “2,3-Dichloro-6-nitronaphthalene-1,4-dione” can be used in the synthesis of new sulfanyl-1,4-naphthoquinone derivatives containing an arylamine with a trifluoromethyl group . These compounds have potential antibacterial and antifungal properties .
- Method: The synthesis involves nucleophilic substitution of the naphthoquinone with N,N-dimethylenediamine .
- Results: The newly synthesized compounds showed strong antibacterial efficiency against the human-originated pathogen S. epidermidis . Some of these compounds exhibited excellent antibacterial activity, and were two and four times more active than the reference antimicrobial compound (Cefuroxime), respectively .
-
Synthesis of New Compounds
- Field: Organic Chemistry
- Application: “2,3-Dichloro-6-nitronaphthalene-1,4-dione” is a special naphthoquinone with four electrophilic sites, useful for applications in organic synthesis and preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .
- Method: The synthesis involves nucleophilic substitutions and cyclization reactions .
- Results: The use of this compound in organic synthesis can lead to the generation of valuable natural products and organic compounds .
-
Preparation of Sulfanyl-1,4-naphthoquinone Derivatives
- Field: Medicinal Chemistry
- Application: “2,3-Dichloro-6-nitronaphthalene-1,4-dione” can be used in the synthesis of sulfanyl-1,4-naphthoquinone derivatives .
- Method: The synthesis involves using 2,3-dichloro-6-nitronaphthalene-1,4-dione and benzenesulfonamide in DMF .
- Results: The newly synthesized compounds can be used for further applications in drug discovery and development .
Eigenschaften
IUPAC Name |
2,3-dichloro-6-nitronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-3-4(13(16)17)1-2-5(6)9(7)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKHIWJEMSIMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512236 | |
| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-nitronaphthalene-1,4-dione | |
CAS RN |
29284-76-2 | |
| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



